6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-4-methylcoumarin

Overview

Description

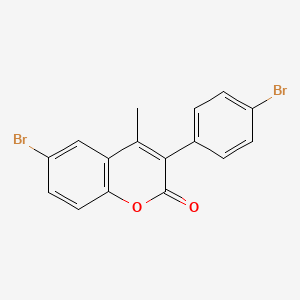

6-Bromo-3-(4-bromophenyl)-4-methylcoumarin (CAS 262590-98-7) is a brominated coumarin derivative characterized by a coumarin backbone substituted with a methyl group at position 4, a bromine atom at position 6, and a 4-bromophenyl group at position 2. Its molecular formula is C₁₆H₁₀Br₂O₂, with a molecular weight of 386.06 g/mol. The compound’s structure enables diverse applications in medicinal chemistry, particularly in anticancer and antitumor research, owing to the electron-withdrawing effects of bromine atoms and the planar aromatic system facilitating DNA intercalation or enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like acetic acid or dichloromethane under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-4-methylcoumarin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-3-(4-bromophenyl)-4-methylcoumarin and its derivatives have been investigated for their potential therapeutic effects. Research indicates that coumarin derivatives exhibit various biological activities, including:

- Antimicrobial Activity: Some studies have shown that coumarins can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Properties: There is evidence suggesting that certain coumarin derivatives can induce apoptosis in cancer cells. For example, the compound has been studied for its ability to inhibit specific cancer cell lines, which may lead to the development of novel anticancer therapies .

- Neuroprotective Effects: Coumarins have been identified as potential inhibitors of enzymes involved in neurodegenerative diseases. This has led to investigations into their use for treating conditions like Alzheimer's and Parkinson's disease .

Photochemical Applications

Coumarins are well-known for their photophysical properties, which make them suitable for applications in fluorescence and photodynamic therapy:

- Fluorescent Dyes: The unique structural features of 6-Bromo-3-(4-bromophenyl)-4-methylcoumarin allow it to be used as a fluorescent probe in biological imaging. Its photostability and emission properties are critical for applications in live-cell imaging .

- Photodynamic Therapy (PDT): The compound has potential applications in PDT, where it can be activated by light to produce reactive oxygen species that selectively destroy cancer cells. Research is ongoing to optimize its efficacy and safety for clinical use .

Material Science Applications

The incorporation of coumarins into polymer matrices has been explored for developing advanced materials with specific optical properties:

- Organic Light Emitting Diodes (OLEDs): Coumarin derivatives are being studied for their role as emitters in OLED technology due to their excellent luminescent properties. The synthesis of polymers containing 6-Bromo-3-(4-bromophenyl)-4-methylcoumarin can enhance the performance of these devices .

- Coatings and Sensors: The compound's photochemical stability makes it suitable for use in protective coatings and sensors that require high durability and sensitivity to environmental changes .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of 6-Bromo-3-(4-bromophenyl)-4-methylcoumarin on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the coumarin core or the aryl group at position 3. These variations influence electronic properties, solubility, and bioactivity:

Physicochemical Properties

- Lipophilicity : The di-bromo substitution in the target compound increases its hydrophobicity (XLogP ~4.2) compared to analogs with methoxy (XLogP ~3.8) or hydroxyl groups (XLogP ~3.2) .

- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 4-hydroxyphenyl derivative) exhibit higher hydrogen bond donor capacity (1 donor vs. 0 in di-bromo analog), influencing solubility and crystal packing .

Crystallographic Insights

- Crystal structures (e.g., 6-bromo-3-(4-chlorophenyl)-4-methylcoumarin, ) reveal planar coumarin cores with aryl groups tilted at specific dihedral angles (~30–50°). Bromine’s larger atomic radius compared to chlorine may alter packing efficiency and π-π stacking .

- Hydrogen bonding networks in hydroxyl-containing analogs () lead to distinct crystal motifs, such as dimeric formations, which are absent in the di-bromo compound .

Biological Activity

6-Bromo-3-(4-bromophenyl)-4-methylcoumarin is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of 6-Bromo-3-(4-bromophenyl)-4-methylcoumarin involves the bromination of 3-(4-bromophenyl)-4-methylcoumarin, which can be achieved through various chemical methods. The compound features a coumarin scaffold with bromine substituents that enhance its biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to 6-Bromo-3-(4-bromophenyl)-4-methylcoumarin demonstrate effective scavenging of free radicals, measured using assays like ABTS- + and DCF-DA. The IC50 values for such compounds can range from 36.9 to 80.9 μM, indicating potent antioxidant capabilities .

2. Antimicrobial Activity

The antimicrobial efficacy of coumarins has been widely documented. In particular, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, newly synthesized coumarin derivatives exhibited minimum inhibitory concentrations (MIC) against S. aureus ranging from 10 to 16 mm . The structure-activity relationship (SAR) analysis highlights that the presence of bromine enhances antibacterial properties.

3. Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects. Compounds related to 6-Bromo-3-(4-bromophenyl)-4-methylcoumarin have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. Certain derivatives showed significant IC50 values, indicating their potential as anti-inflammatory agents .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various coumarin derivatives on A549 adenocarcinomic human alveolar basal epithelial cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 50 μM .

Study 2: MAO-B Inhibition

Another investigation focused on the inhibition of monoamine oxidase B (MAO-B) by coumarin derivatives. Compounds similar to 6-Bromo-3-(4-bromophenyl)-4-methylcoumarin demonstrated selective inhibition with IC50 values in the low micromolar range, suggesting potential applications in neurodegenerative diseases .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the 4-bromophenyl group into the coumarin scaffold?

The 4-bromophenyl group can be introduced via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Key parameters include:

- Solvent system : A 3:1 mixture of DMF/H₂O to enhance solubility of intermediates .

- Base : Na₂CO₃ (2 equiv.) to maintain pH > 9.0, critical for transmetallation .

- Temperature : 80–90°C for 12–24 hours to achieve yields >80% .

- Purification : Column chromatography using silica gel and ethyl acetate/hexane (1:4) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this coumarin derivative?

A multi-technique approach is essential:

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 464.0497) .

- ¹H/¹³C NMR : Key signals include:

- δH 2.66 (s, CH₃), 7.35–8.17 (ArH) .

- δC 20.9 (CH₃), 162.0 (C=O), 176.4 (C=N) .

- IR : Stretch at 1701 cm⁻¹ for the coumarin carbonyl .

Q. How can chromatographic purification be optimized for this compound?

- TLC monitoring : Use hexane/ethyl acetate (4:1) with UV detection at 254 nm .

- Column chromatography : Employ a gradient of 10–30% ethyl acetate in hexane to resolve brominated byproducts .

- HPLC : C18 column with acetonitrile/water (70:30) for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and NMR data be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity):

- X-ray data : Confirms planar coumarin core with dihedral angles <5° between aromatic rings .

- NMR solution dynamics : Use variable-temperature NMR to detect conformational exchange (e.g., coalescence temperatures for aryl protons) .

- DFT calculations : Compare theoretical (B3LYP/6-31G**) and experimental geometries to identify steric or electronic distortions .

Q. What computational strategies predict the impact of bromine substituents on photophysical properties?

- TD-DFT : Calculate vertical excitations (e.g., λmax ~320 nm) using Gaussian09 with CAM-B3LYP/6-311++G(d,p) .

- Solvatochromism studies : Measure UV-Vis in solvents of varying polarity (ε = 2–40) to correlate bromine’s electron-withdrawing effects with redshifted emission .

- Electrostatic potential maps : Identify electron-deficient regions near bromine atoms for predicting reactivity in Diels-Alder reactions .

Q. How to design stability studies for this compound under varying storage conditions?

Properties

IUPAC Name |

6-bromo-3-(4-bromophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O2/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYMXLNVRCCRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.